Product packaging for Capravirine metabolite C26/m2(Cat. No.:CAS No. 216316-66-4)

Capravirine metabolite C26/m2

Cat. No.: B12753599
CAS No.: 216316-66-4
M. Wt: 467.4 g/mol
InChI Key: IMCQSSIDUSMRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Metabolite Research in Contemporary Chemical Biology

The investigation of drug metabolites is a critical facet of contemporary chemical biology and drug development. nih.govdergipark.org.tr The body's metabolic processes transform drugs into various metabolites, which can have significant implications for a drug's efficacy, pharmacokinetics, and toxicology. nih.govopenaccessjournals.com Understanding these biotransformations is essential for optimizing lead compounds, identifying new active chemical entities, and minimizing potential safety liabilities. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites, provides a comprehensive snapshot of the metabolic state of a biological system. nih.gov It is instrumental in identifying biomarkers for diseases, elucidating novel biological pathways, and understanding the mechanisms of drug action. nih.govnih.gov However, the field faces challenges, including the vast chemical diversity of metabolites and the difficulty in identifying and quantifying every compound within a sample. nih.gov The synthesis of identified metabolites is often necessary to create reference standards for accurate quantification and further pharmacological and toxicological testing. dergipark.org.tr Ultimately, a thorough understanding of a drug's metabolic fate is indispensable for the development of safer and more effective medications and for advancing personalized medicine. openaccessjournals.comescholarship.org

Overview of Capravirine's Metabolic Landscape and the Role of C26/m2

Capravirine (B1668280) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that undergoes extensive metabolism in humans, with biotransformation being the primary mechanism of its clearance. nih.govmedchemexpress.com Studies have shown that unchanged Capravirine excretion is minimal. nih.gov The metabolic pathways are complex and involve numerous reactions, primarily oxygenation (including N-oxidation, sulfoxidation, and hydroxylation), glucuronidation, and sulfation. nih.govnih.gov Research has identified at least nineteen distinct metabolites of Capravirine. nih.gov

The mono-oxygenated metabolites are particularly significant. Among these, the metabolite designated as C26, an N-oxide, has been identified as one of the major metabolic products. nih.gov The formation of C26 is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, which is responsible for over 90% of this specific reaction. The enzyme CYP2C8 also contributes to a lesser extent (less than 10%). nih.gov

Table 1: Key Enzymes and Metabolites in Capravirine Metabolism

Metabolite Class Specific Metabolite Formation Pathway Primary Enzyme(s) Reference
Mono-oxygenated C26 (N-oxide) N-oxidation CYP3A4 (>90%), CYP2C8 (<10%) nih.gov
Mono-oxygenated C23 (Sulfoxide) Sulfoxidation CYP3A4 (>90%), CYP2C8 (<10%) nih.gov
Mono-oxygenated C19 (Tertiary Hydroxylated) Hydroxylation CYP3A4, CYP2C8, CYP2C19 nih.gov
Mono-oxygenated C20 (Primary Hydroxylated) Hydroxylation CYP3A4, CYP2C8, CYP2C9 nih.gov
Sequential Oxygenated Di-, Tri-, and Tetra-oxygenated Products Sequential Oxygenations Exclusively CYP3A4 nih.gov

Research Gaps and Future Directions in Metabolite Characterization

Despite the progress in identifying the metabolic pathways of Capravirine, significant research gaps remain, reflecting broader challenges in the field of metabolomics. A primary challenge is the complete structural elucidation and quantification of all metabolites. nih.govnews-medical.net While C26 has been identified as a major N-oxide metabolite, its precise biological activity—whether it retains antiviral properties, is inactive, or exhibits any off-target effects—requires further detailed investigation.

Future research should focus on several key areas:

Quantitative Analysis: Developing robust, validated analytical methods for the absolute quantification of C26 and other key metabolites in biological matrices is essential. Most current data is semi-quantitative, which can make pathway interpretation difficult. nih.gov

Inter-individual Variability: Investigating the factors that contribute to variations in Capravirine metabolism among individuals, such as genetic polymorphisms in CYP3A4 and other metabolizing enzymes, is crucial for personalized medicine approaches. nih.govnumberanalytics.com

Integrated 'Omics' Approaches: Combining metabolomics data with genomics, proteomics, and other 'omics' data can provide a more holistic understanding of the complex network regulating Capravirine's disposition. frontiersin.orgmdpi.com

Improving Analytical Methodologies: There is a continuous need for more sensitive and specific analytical techniques that can universally identify and quantify the full scope of metabolites present in biological samples. nih.govnews-medical.net

Addressing these research gaps will not only provide a more complete picture of Capravirine's fate in the body but also contribute to the broader advancement of drug metabolism studies and the development of safer, more effective therapeutic agents. escholarship.orgfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20Cl2N4O3S B12753599 Capravirine metabolite C26/m2 CAS No. 216316-66-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216316-66-4

Molecular Formula

C20H20Cl2N4O3S

Molecular Weight

467.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-[(1-oxidopyridin-1-ium-4-yl)methyl]-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C20H20Cl2N4O3S/c1-12(2)18-19(30-16-8-14(21)7-15(22)9-16)26(17(24-18)11-29-20(23)27)10-13-3-5-25(28)6-4-13/h3-9,12H,10-11H2,1-2H3,(H2,23,27)

InChI Key

IMCQSSIDUSMRJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=[N+](C=C2)[O-])SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Analytical and Structural Elucidation Techniques for Capravirine Metabolite C26/m2

Chromatographic Separation Techniques

The separation of Capravirine (B1668280) and its various metabolites from biological samples is a challenging analytical task due to their structural similarities and the complexity of the matrices in which they are found. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques employed for this purpose, offering the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is foundational for the accurate quantification and isolation of Capravirine metabolite C26/m2. A typical method involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A gradient elution method is often preferred to achieve optimal separation of the parent drug from its various metabolites, including C26/m2, within a reasonable timeframe. The mobile phase typically consists of an aqueous component, often with a pH-modifying additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection, and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Gradient for Separation of Capravirine and its Metabolites

Time (minutes)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Acetonitrile)Flow Rate (mL/min)
0.09550.5
2.09550.5
15.010900.5
20.010900.5
22.09550.5
30.09550.5

This table represents a typical gradient profile and would be optimized based on the specific analytical column and system used.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional HPLC for the analysis of Capravirine metabolites. These advantages include higher resolution, increased sensitivity, and faster analysis times. The enhanced resolving power of UPLC is particularly beneficial for separating isomeric metabolites, which may be present in the metabolic profile of Capravirine. The principles of method development are similar to HPLC but are adapted for the higher pressures and faster flow rates characteristic of UPLC systems.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography is generally not the primary method for the analysis of Capravirine and its metabolites due to their low volatility and thermal instability. However, GC could be employed if the metabolites are derivatized to increase their volatility and thermal stability. Derivatization agents such as silylating agents (e.g., BSTFA) could be used to convert polar functional groups into less polar, more volatile derivatives. This approach is less common due to the additional sample preparation steps and the potential for incomplete derivatization.

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of drug metabolites. nih.gov It provides information on the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a metabolite. For this compound, HRMS would be used to obtain a precise mass measurement, allowing for the determination of its molecular formula. This is a critical step in distinguishing between potential metabolic transformations that may result in the same nominal mass but have different elemental compositions.

Table 2: Hypothetical HRMS Data for Capravirine and Metabolite C26/m2

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Measured Monoisotopic Mass (Da)Mass Error (ppm)
CapravirineC20H20Cl2N4O3S482.0582482.05850.6
Metabolite C26/m2C20H20Cl2N4O4S498.0531498.05381.4

This table illustrates how HRMS data can be used to propose an elemental composition for a metabolite based on a highly accurate mass measurement. The proposed formula for C26/m2 suggests a mono-oxygenation event.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of metabolite C26/m2. In an MS/MS experiment, the ion corresponding to the metabolite is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a wealth of structural information.

By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can often be determined. For instance, a mass shift in a particular fragment ion can indicate that the modification has occurred on that specific part of the molecule. The study of Capravirine's metabolism has shown that it undergoes extensive metabolism through various oxygenation pathways. nih.gov The fragmentation pathways of different metabolites can help in pinpointing the exact location of these oxidative modifications.

Information regarding this compound is not available in the public domain.

Following a comprehensive review of scientific literature and chemical databases, no specific information has been found for a metabolite of Capravirine designated as “C26/m2.” The metabolism of Capravirine is known to be extensive, leading to numerous transformation products. However, the identifier “C26/m2” does not correspond to a currently documented metabolite in publicly accessible research.

Studies on the biotransformation of Capravirine have utilized advanced analytical techniques to identify its various metabolites. These investigations have revealed that Capravirine undergoes several metabolic processes, primarily oxidation, glucuronidation, and sulfation. One significant study successfully identified nineteen distinct metabolites using liquid chromatography-multistage ion-trap mass spectrometry. While this research provides a broad overview of Capravirine's metabolic fate, it does not offer specific structural or analytical details for a metabolite named C26/m2.

The structural elucidation of drug metabolites is a critical process in pharmaceutical research, often involving a combination of sophisticated analytical methods. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental in determining the chemical structure of these compounds. Advanced methods like ion mobility spectrometry-mass spectrometry (IMS-MS) can further aid in differentiating between isomeric metabolites. For confirmation of the absolute structure, X-ray crystallography is the definitive technique, provided the metabolite can be crystallized.

Given the absence of specific data for "this compound," a detailed article on its analytical and structural elucidation, as per the requested outline, cannot be generated at this time. Further research or access to proprietary data would be necessary to identify and characterize this specific compound.

Quantitative Analytical Method Validation

The validation of analytical methods is a critical process in pharmaceutical research, ensuring that the measurements of drug metabolites are reliable, reproducible, and accurate. For the this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been the primary technique for its quantification in complex biological samples such as plasma. The validation process encompasses several key parameters to establish the method's performance characteristics.

While specific data for a metabolite explicitly named "C26/m2" is not publicly available, the following sections outline the standard validation parameters and provide illustrative data based on the analysis of major Capravirine metabolites, which would be analogous to the validation of C26/m2. Capravirine undergoes extensive metabolism, with three monooxygenated products and a glucuronide of Capravirine being identified as the major circulating metabolites. nih.gov

Sensitivity, Selectivity, Linearity, Accuracy, and Precision

The validation of a quantitative bioanalytical method for a metabolite like C26/m2 hinges on establishing its performance in several key areas:

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For metabolites of antiretroviral drugs, LLOQs in the low ng/mL range are often required to accurately characterize their pharmacokinetic profiles.

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, other metabolites, and co-administered drugs. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard.

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the response (e.g., peak area ratio of the analyte to the internal standard) versus the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of scatter between a series of measurements. Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy is expressed as the percentage of the measured concentration to the nominal concentration, and the precision is expressed as the relative standard deviation (RSD).

Table 1: Illustrative Validation Parameters for a Capravirine Metabolite

ParameterAcceptance CriteriaIllustrative Finding for a Capravirine Metabolite
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-4.5% to 7.1%

This table presents hypothetical data that would be expected during the validation of a quantitative LC-MS/MS method for a Capravirine metabolite, based on typical performance characteristics of such assays.

Matrix Effects and Internal Standard Applications

Matrix Effects: Biological matrices are complex, containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This phenomenon is known as the matrix effect. It is a critical parameter to evaluate during method validation, especially for LC-MS/MS assays. The matrix effect is typically assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.

Internal Standard Applications: To compensate for variability in sample preparation and matrix effects, an internal standard (IS) is crucial for quantitative bioanalysis. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ²H atoms). The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach as it has nearly identical chemical and physical properties to the analyte, and thus co-elutes and experiences similar matrix effects. This ensures that any variation in the analytical process affects both the analyte and the IS to the same extent, leading to a more accurate and precise quantification.

Metabolic Pathways and Enzymatic Transformations of Capravirine Metabolite C26/m2 in Biological Systems

Primary Biotransformation Pathways of Capravirine (B1668280) Leading to C26/m2

N-Oxidation Reactions and their Precursors

The C26/m2 metabolite of Capravirine is identified as the N-oxide of the parent drug. Its formation is a direct result of an N-oxidation reaction, a common pathway in the metabolism of xenobiotics containing nitrogen atoms. In this reaction, an oxygen atom is incorporated onto the nitrogen atom of the Capravirine molecule. This process is a key initial step in the extensive oxygenation that Capravirine undergoes in the body. The precursor to C26/m2 is the unchanged Capravirine molecule itself, which serves as the substrate for the oxidizing enzymes.

Role of Cytochrome P450 Monooxygenases in C26/m2 Formation

The enzymatic machinery responsible for the N-oxidation of Capravirine to its C26/m2 metabolite belongs to the superfamily of Cytochrome P450 (CYP) monooxygenases. These heme-containing enzymes are central to the phase I metabolism of a vast array of drugs and other foreign compounds.

Research has identified specific CYP isoforms that are primarily responsible for the formation of the C26/m2 metabolite. The major contributor to this N-oxidation reaction is CYP3A4 , which is the most abundant and versatile CYP enzyme in the human liver and intestine. In vitro studies have demonstrated that CYP3A4 is predominantly responsible for the formation of C26/m2.

In addition to CYP3A4, another isoform, CYP2C8 , has been shown to play a minor role in the N-oxidation of Capravirine to C26/m2. The relative contribution of these enzymes highlights the importance of CYP3A4 in the primary metabolism of Capravirine.

EnzymeRole in C26/m2 Formation
CYP3A4 Major contributor to N-oxidation
CYP2C8 Minor contributor to N-oxidation

A comprehensive understanding of the formation of C26/m2 involves the characterization of its enzyme kinetics. This includes determining the affinity of the enzyme for the substrate (Capravirine) and the maximum rate at which the metabolite can be formed.

Detailed in vitro studies to determine the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of C26/m2 from Capravirine by specific CYP isoforms are not extensively available in publicly accessible scientific literature. The determination of these parameters would be crucial for quantitatively predicting the rate of C26/m2 formation at different concentrations of Capravirine.

Kinetic ParameterValue
Apparent Km Data not available
Apparent Vmax Data not available

The formation of C26/m2 can be significantly influenced by the co-administration of other drugs that act as inhibitors or inducers of the metabolizing enzymes.

Inhibition: Studies have shown that potent inhibitors of CYP3A4 can significantly alter the metabolism of Capravirine. For instance, the co-administration of ritonavir (B1064), a strong CYP3A4 inhibitor, has been observed to drastically decrease the formation of sequential, more extensively oxygenated metabolites of Capravirine. nih.gov This inhibition leads to a marked increase in the plasma concentrations of the parent drug and its primary oxygenated metabolites, including C26/m2. nih.gov This finding underscores the critical role of CYP3A4 in the clearance of Capravirine and the formation of its initial metabolites.

Induction: Information specifically detailing the induction of CYP3A4 or CYP2C8 and its subsequent effect on the formation of the C26/m2 metabolite is not readily available in the reviewed literature. In principle, inducers of CYP3A4 could potentially increase the rate of C26/m2 formation, leading to lower plasma concentrations of the parent drug, Capravirine.

Study TypeFindings Related to C26/m2 Formation
Inhibition Co-administration with the CYP3A4 inhibitor ritonavir increases the levels of primary oxygenated metabolites, including C26/m2. nih.gov
Induction Specific data on the impact of enzyme induction on C26/m2 formation is not available.
In Vitro Enzyme Kinetic Characterization of Formation

Further Biotransformation of Capravirine Metabolite C26/m2

Following its formation, primarily through the action of Cytochrome P450 3A4 (CYP3A4), the this compound can undergo further biotransformation reactions. These reactions are broadly categorized into Phase II conjugation reactions and further Phase I sequential oxygenation reactions. These subsequent metabolic steps play a crucial role in the detoxification and elimination of the compound from the body.

Conjugation reactions involve the addition of endogenous polar molecules to the metabolite, which increases its water solubility and facilitates its excretion. For the parent compound, capravirine, and its metabolites, both glucuronidation and sulfation have been identified as relevant metabolic pathways. nih.gov

Glucuronidation: This is a major Phase II metabolic pathway for a wide range of drugs and xenobiotics. In the case of capravirine, a glucuronide conjugate has been identified as one of the major circulating metabolites in human plasma. nih.gov While the specific site of glucuronidation on the capravirine molecule or its metabolites is not definitively detailed in all literature, the presence of suitable functional groups would make metabolites like C26/m2 potential substrates for UDP-glucuronosyltransferases (UGTs). The N-oxide moiety itself can, in some cases, be a site for conjugation, or other positions on the molecule may be targeted by UGTs.

Sulfation: This is another important conjugation pathway where a sulfonate group is transferred to the substrate, catalyzed by sulfotransferases (SULTs). Like glucuronidation, sulfation increases the polarity of the metabolite, aiding in its elimination. Studies on the metabolism of capravirine have confirmed that sulfation is one of the metabolic pathways it undergoes. nih.gov It is plausible that metabolites of capravirine, including C26/m2, could be substrates for sulfotransferases, provided they possess appropriate hydroxyl or amine functionalities.

Conjugation Reaction Enzyme Family Role in Capravirine Metabolism
GlucuronidationUDP-glucuronosyltransferases (UGTs)A glucuronide of capravirine is a major circulating metabolite. nih.gov
SulfationSulfotransferases (SULTs)Identified as a metabolic pathway for capravirine. nih.gov

Capravirine is known to undergo extensive sequential oxygenation, leading to the formation of di-, tri-, and even tetra-oxygenated metabolites. nih.gov The initial mono-oxygenation that forms metabolites like C26/m2 (N-oxidation) is a primary step in this cascade.

Research has unequivocally demonstrated that while the primary mono-oxygenation of capravirine involves multiple CYP enzymes (with CYP3A4 being predominant), all subsequent sequential oxygenation reactions are mediated exclusively by CYP3A4. researchgate.net This high enzymatic specificity has significant implications for the further metabolism of C26/m2. As C26/m2 is a mono-oxygenated metabolite, any further hydroxylation or other oxidative modifications to its structure to form di- or tri-oxygenated products would be catalyzed by CYP3A4. researchgate.net The co-administration of ritonavir, a potent CYP3A4 inhibitor, has been shown to drastically decrease the levels of these sequential oxygenated metabolites, further confirming the singular role of this enzyme in these downstream pathways. nih.gov

Metabolic Step Product Class Mediating Enzyme
Primary OxygenationMono-oxygenated metabolites (e.g., C26/m2)Predominantly CYP3A4 (>90%) researchgate.net
Sequential OxygenationDi-, tri-, and tetra-oxygenated metabolitesExclusively CYP3A4 researchgate.net

In Vitro Models for Metabolism Research

A variety of in vitro models are utilized to study the metabolic pathways of drugs and their metabolites, providing valuable data that can be extrapolated to in vivo systems.

Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of hepatocytes that are rich in Phase I enzymes, particularly the cytochrome P450 family, as well as some Phase II enzymes like UGTs. HLMs have been extensively used in the study of capravirine metabolism. They have been instrumental in identifying the specific CYP enzymes responsible for the primary and sequential oxygenation reactions of capravirine, including the formation of C26/m2. researchgate.net By incubating the parent drug or its metabolites with HLMs in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation), researchers can identify the resulting metabolic products and determine the kinetics of their formation.

Recombinant Enzymes: To pinpoint the contribution of a specific enzyme to a metabolic pathway, recombinant enzymes expressed in cell lines (e.g., insect cells or bacteria) are used. Studies on capravirine have utilized a panel of recombinant human CYP enzymes to confirm the predominant role of CYP3A4 in its oxygenation. researchgate.net Similarly, recombinant UGTs and SULTs could be used to identify the specific isoforms responsible for the conjugation of C26/m2.

In Vitro Model Key Features and Applications in Capravirine Metabolism Research
Human Liver Microsomes (HLMs)Rich in CYP and UGT enzymes; used to identify enzymes responsible for oxygenation and conjugation of capravirine. researchgate.net
Recombinant EnzymesExpression of a single enzyme; used to confirm the specific roles of CYP3A4 and other CYPs in capravirine metabolism. researchgate.net
HepatocytesContain a full complement of metabolic enzymes and transporters; useful for studying the complete metabolic profile.

Liver Microsomal Incubation Systems

Liver microsomes are subcellular fractions of the liver endoplasmic reticulum and are a primary tool for in vitro drug metabolism studies due to their high concentration of cytochrome P450 (CYP) enzymes. Studies on the metabolism of capravirine have demonstrated that this compound undergoes extensive oxygenation reactions, including N-oxidation, to form metabolites such as C26/m2. researchgate.net

Research has identified that the formation of the C26 metabolite (N-oxide) from the parent compound, capravirine, is predominantly mediated by the CYP3A4 enzyme, accounting for over 90% of its formation. researchgate.net Crucially, further metabolism of primary metabolites, known as sequential oxygenation, is exclusively carried out by CYP3A4. researchgate.net This indicates that in liver microsomal incubation systems, the this compound will undergo further biotransformation primarily through the catalytic activity of CYP3A4.

The metabolic pathway for C26/m2 in this system involves sequential oxygenation, leading to the formation of di-, tri-, and even tetra-oxygenated metabolites of the original capravirine molecule. researchgate.netnih.gov While the precise chemical structures of these subsequent metabolites are not extensively detailed in publicly available literature, the enzymatic pathway is clearly defined. The process involves the addition of further oxygen atoms to the C26/m2 molecule, a reaction catalyzed by CYP3A4.

Table 1: Enzymatic Transformation of this compound in Human Liver Microsomes

FeatureDescription
Primary Enzyme Cytochrome P450 3A4 (CYP3A4) researchgate.net
Metabolic Reaction Sequential Oxygenation researchgate.net
Resulting Products Di-, tri-, and tetra-oxygenated metabolites of capravirine nih.gov

Hepatocyte Culture Systems

Hepatocyte culture systems offer a more physiologically relevant in vitro model for studying drug metabolism as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. In such systems, the metabolic pathways observed in liver microsomes are expected to be recapitulated, potentially with the addition of conjugation reactions.

For this compound, its further metabolism in hepatocyte cultures would be initiated by the action of CYP3A4, consistent with the findings from microsomal studies. researchgate.net The primary metabolic pathway would therefore be sequential oxygenation. This would lead to the generation of more polar, poly-oxygenated derivatives of the parent compound.

Comparative Metabolism and Cross Species Analysis of Capravirine Metabolite C26/m2

Inter-Individual Variability and Genetic Factors Influencing Metabolism

Polymorphism of Metabolic Enzymes and Transporters

Genetic variations, or polymorphisms, in the genes that code for metabolic enzymes and drug transporters can significantly impact how an individual processes drugs like Capravirine (B1668280). These genetic differences can lead to variations in the rate and pattern of metabolite formation, potentially affecting the drug's efficacy and safety profile. For antiretroviral drugs in general, polymorphisms in genes for cytochrome P450 (CYP) enzymes, uridine diphosphate-glucuronosyltransferases (UGTs), and various drug transporters are of particular interest. researchgate.netnih.gov

The primary enzyme involved in the oxidative metabolism of many drugs is the cytochrome P450 superfamily. For Capravirine, co-administration with ritonavir (B1064), a potent inhibitor of CYP3A4, leads to a significant decrease in the levels of its oxygenated metabolites. nih.gov This strongly suggests that CYP3A4 is a key enzyme in the metabolism of Capravirine. Genetic polymorphisms in the CYP3A4 gene, as well as the related CYP3A5 gene, are known to influence the metabolism of numerous medications. nih.gov

Drug transporters, such as P-glycoprotein (encoded by the ABCB1 gene), also play a critical role in drug disposition by moving drugs and their metabolites across cell membranes. nih.gov Polymorphisms in the ABCB1 gene can alter the absorption, distribution, and elimination of various drugs, which could in turn affect the concentration of Capravirine and its metabolites in different parts of the body. nih.gov

Table 1: Key Enzymes and Transporters in Drug Metabolism and Their Potential Relevance to Capravirine

GeneEnzyme/TransporterFunctionPotential Impact of Polymorphism on Capravirine Metabolism
CYP3A4Cytochrome P450 3A4Oxidative metabolism of a wide range of drugs.Variations in this gene could lead to altered rates of formation of oxygenated Capravirine metabolites.
CYP3A5Cytochrome P450 3A5Similar substrate specificity to CYP3A4; involved in the metabolism of various drugs. nih.govPolymorphisms could contribute to inter-individual variability in Capravirine clearance.
UGT familyUDP-glucuronosyltransferasesGlucuronidation, a major pathway for drug conjugation and elimination. nih.govGenetic variants may affect the rate of formation of Capravirine glucuronide metabolites.
ABCB1P-glycoprotein (P-gp)Efflux transporter that limits the absorption and cellular accumulation of drugs. nih.govPolymorphisms could influence the distribution and elimination of both Capravirine and its metabolites.

Population-Based Metabolic Phenotyping Studies

Population-based metabolic phenotyping studies are designed to assess the variability of drug metabolism within a population. These studies can help to identify subgroups of individuals with distinct metabolic profiles, often categorized as poor, intermediate, extensive, or ultrarapid metabolizers. This information can be crucial for personalizing drug therapy to optimize efficacy and minimize adverse effects.

While specific population-based metabolic phenotyping studies for Capravirine are not extensively documented in publicly available literature, the principles of such studies are well-established for other antiretroviral agents. These studies typically involve administering a probe drug (a substance known to be metabolized by a specific enzyme) and then measuring the ratio of the parent drug to its metabolite in urine or plasma. This ratio provides an indication of the individual's metabolic capacity for that particular pathway.

For a drug like Capravirine, which is metabolized by multiple pathways, a comprehensive phenotyping study would be complex. It would likely involve analyzing the concentrations of the parent drug and a panel of its key metabolites in a large and diverse group of individuals. The data from such a study could then be correlated with genetic information to identify key genotype-phenotype relationships.

Table 2: Hypothetical Framework for a Population-Based Metabolic Phenotyping Study of Capravirine

Study PhaseObjectiveMethodologyPotential Outcomes
Phase 1: Metabolite Identification To identify the major circulating and excreted metabolites of Capravirine in a human population.Administration of Capravirine to a small cohort of healthy volunteers, followed by comprehensive analysis of plasma, urine, and feces using techniques like LC-MS/MS.A detailed map of the major metabolic pathways and the structures of key metabolites.
Phase 2: Phenotyping Assay Development To develop and validate a reliable method for quantifying Capravirine and its major metabolites in biological samples.Development of a high-throughput analytical method (e.g., UPLC-MS/MS) for the simultaneous measurement of multiple analytes.A robust assay that can be used for large-scale population screening.
Phase 3: Population Screening To assess the variability in Capravirine metabolism across a large and diverse population.Administration of a single dose of Capravirine to a large cohort of individuals and collection of biological samples at specific time points.Identification of distinct metabolic phenotypes (e.g., poor, extensive metabolizers) and determination of their frequencies in the population.
Phase 4: Genotype-Phenotype Correlation To identify the genetic polymorphisms that are associated with the observed metabolic phenotypes.Genotyping of the study participants for known variants in key metabolic enzyme and transporter genes.Establishment of a link between specific genetic markers and individual metabolic capacity for Capravirine.

Research Methodologies and Experimental Design in Metabolite Studies

Design of In Vitro Metabolism Experiments

In vitro systems are fundamental in dissecting the intricate metabolic pathways of xenobiotics like Capravirine (B1668280). Human liver microsomes, in particular, have been instrumental in modeling the drug's sequential metabolism. nih.gov A specialized "sequential incubation" method was developed to deconstruct the complex series of oxygenation reactions that Capravirine undergoes. nih.gov

The design of in vitro experiments for Capravirine metabolism focuses on replicating physiological conditions to ensure the activity of metabolic enzymes, primarily cytochrome P450s.

A notable experimental design is a sequential incubation method using human liver microsomes. This procedure involves a primary 30-minute incubation of radiolabeled [14C]capravirine, followed by the isolation of the resulting metabolites. nih.gov Each isolated radiolabeled metabolite is then subjected to a second 30-minute incubation with liver microsomes, which is supplemented with an ongoing incubation of nonlabeled Capravirine. nih.gov This technique allows for the selective monitoring of the sequential metabolism of each metabolite by tracking radioactivity. nih.gov

Table 1: Example of Incubation Conditions for Capravirine In Vitro Metabolism

Parameter Condition Purpose
System Human Liver Microsomes Source of metabolic enzymes (e.g., CYPs).
Substrate [14C]Capravirine The drug being studied, radiolabeled for tracking.
Incubation Time 30 minutes Allows for the formation of primary metabolites. nih.gov
Cofactors NADPH-generating system Essential for Cytochrome P450 enzyme activity.
Temperature 37°C Mimics physiological body temperature.

| Buffer | Phosphate buffer (pH 7.4) | Maintains a stable physiological pH. |

Optimizing the concentrations of the substrate (Capravirine) and the enzyme source (liver microsomes) is critical for accurately characterizing metabolic pathways. The goal is to ensure that the reaction rates are linear with respect to time and enzyme concentration, which allows for the reliable determination of kinetic parameters. While specific concentrations for Capravirine metabolite studies are proprietary, the general principle involves testing a range of substrate concentrations to identify the Michaelis-Menten kinetics (K_m and V_max) of the primary enzymes involved. Enzyme concentrations are optimized to ensure that the substrate is not depleted too rapidly, allowing for the observation of sequential metabolite formation. nih.gov

Design of In Vivo Animal Metabolism Studies

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism. Studies on Capravirine have been conducted in rats, dogs, and humans to provide a comprehensive metabolic profile. researchgate.net

The selection of animal models is based on their physiological and metabolic similarities to humans. For Capravirine, both rats and dogs have been used in preclinical studies. researchgate.net These studies help identify species-specific differences in metabolism. For instance, Capravirine's metabolism in rats predominantly involves oxygenation, depicolylation, and carboxylation, while in dogs, decarbamation is a key pathway. researchgate.net

The study design typically involves administering a single oral dose of radiolabeled [¹⁴C]capravirine to the animal models. researchgate.netnih.gov This allows for mass balance studies, where the total recovery of radioactivity is measured to ensure that all metabolites and the parent drug are accounted for. researchgate.net In studies with rats and dogs, the total recovery of radioactivity was greater than 86%. researchgate.net

Table 2: Animal Models in Capravirine Metabolism Studies

Species Key Metabolic Pathways Relevance
Rat Oxygenation, Depicolylation, Carboxylation researchgate.net Common preclinical model for ADME studies.
Dog Oxygenation, Decarbamation researchgate.net Provides comparative metabolism data in a non-rodent species.

| Human | Oxygenation (mono-, di-, tri-, tetra-), Glucuronidation, Sulfation nih.gov | The target species for therapeutic use. |

Following the administration of [¹⁴C]capravirine, biological samples are collected over a period to track the excretion and metabolic fate of the drug. Key samples include urine, feces, and plasma. researchgate.netnih.gov In human studies, urine and feces are collected to determine the routes and extent of excretion. nih.gov For Capravirine, radioactivity was found to be evenly distributed between urine and feces, with negligible amounts of the unchanged drug excreted, indicating that metabolism is the main route of clearance. researchgate.netnih.gov

Sample processing involves preparing the collected biological matrices for analysis. This typically includes homogenization of feces, centrifugation of blood to separate plasma, and extraction procedures to isolate the drug and its metabolites from endogenous components. These processed samples are then ready for analytical quantification.

Application of Quantitative Mass Spectrometry for Metabolite Profiling

Quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the definitive technique for identifying and quantifying drug metabolites. nih.gov For Capravirine, liquid chromatography combined with multistage ion-trap mass spectrometry was used to identify nineteen different metabolites in human studies. nih.gov

This powerful analytical method allows for the separation of complex mixtures of metabolites by liquid chromatography, followed by their detection and structural elucidation by mass spectrometry. By analyzing the mass-to-charge ratio of the parent ion and its fragmentation patterns (MS/MS), researchers can identify the chemical structures of the metabolites. This level of detail is crucial for understanding the biotransformation pathways, such as the sequential oxygenations that result in mono-, di-, tri-, and even tetra-oxygenated metabolites of Capravirine. nih.govnih.gov The quantitative aspect of the technique allows for the determination of the relative abundance of each metabolite in different biological samples, providing a comprehensive profile of the drug's disposition. nih.gov

Targeted vs. Untargeted Metabolomics Approaches

The choice between targeted and untargeted metabolomics is a critical first step in the experimental design for analyzing Capravirine metabolites. Each approach offers distinct advantages and is suited for different research objectives metwarebio.comcreative-proteomics.com.

Untargeted Metabolomics: This approach is a global and comprehensive analysis that measures all detectable metabolites in a sample, including unknown compounds metwarebio.com. It is an exploratory tool, ideal for the initial discovery phase of metabolite profiling. In the context of Capravirine, an untargeted approach would be employed to identify the full spectrum of its metabolites in biological samples, such as plasma, urine, and feces nih.gov. This methodology was instrumental in identifying 19 different metabolites of Capravirine in early studies, providing a broad overview of its biotransformation nih.gov. This approach is particularly useful for generating new hypotheses about metabolic pathways creative-proteomics.com.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the measurement of a predefined and specific set of known metabolites creative-proteomics.commetwarebio.com. This method provides highly sensitive and specific quantitative data for the selected analytes. Following the discovery of metabolites via an untargeted approach, a targeted method would be developed to accurately quantify specific metabolites of interest, such as major circulating monooxygenated products or glucuronide conjugates of Capravirine nih.gov. This approach is less about discovery and more about hypothesis testing and validation, offering precise measurements for pharmacokinetic modeling.

FeatureTargeted MetabolomicsUntargeted Metabolomics
Objective Quantitative analysis of specific, known metabolites metwarebio.commetwarebio.com.Comprehensive profiling to identify all measurable metabolites metwarebio.com.
Scope Narrow, focused on a predefined list of analytes creative-proteomics.com.Broad, capturing a wide array of known and unknown compounds .
Data Output Absolute or relative quantification of specific metabolites.Relative quantification and identification of a large number of metabolites.
Primary Use Case Hypothesis testing, validation of biomarkers.Discovery of novel biomarkers, hypothesis generation creative-proteomics.com.
Selectivity High.Lower, requires extensive data processing to identify compounds.
Sensitivity Generally higher for the targeted compounds.Lower overall sensitivity compared to targeted methods for specific analytes creative-proteomics.com.

Data Acquisition and Processing Workflows

The data acquisition and processing for Capravirine metabolite studies typically involve high-resolution analytical techniques coupled with sophisticated data analysis software. A common workflow involves liquid chromatography-mass spectrometry (LC-MS).

Data Acquisition: Studies on Capravirine have successfully utilized liquid chromatography-multistage ion-trap mass spectrometry (LC-MS/MS) methodologies for metabolite identification nih.gov. The process begins with the chromatographic separation of metabolites from a complex biological matrix.

Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) is often used for its high resolution and speed. A reversed-phase column (e.g., C18) is commonly employed to separate Capravirine and its metabolites based on their polarity mdpi.com.

Mass Spectrometry Detection: The separated compounds are then introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass-to-charge ratio (m/z) data, which aids in determining the elemental composition of the metabolites nih.gov.

Tandem MS (MS/MS): To further elucidate the structure of the metabolites, tandem mass spectrometry is performed. This involves selecting a specific metabolite ion (precursor ion), fragmenting it, and analyzing the resulting fragment ions to gain structural insights nih.gov.

Data Processing: Once the raw data is acquired, it undergoes a multi-step processing workflow.

Peak Detection and Alignment: Specialized software is used to detect chromatographic peaks corresponding to different ions and align them across multiple samples nih.gov.

Metabolite Identification: The identification of metabolites is achieved by comparing their accurate mass, retention time, and fragmentation patterns against spectral libraries and databases nih.gov. For novel metabolites, the structural elucidation relies heavily on the interpretation of MS/MS fragmentation data and comparison with the parent drug's structure.

Quantification: The abundance of each metabolite is determined by the area under its chromatographic peak. For targeted analyses, this is compared against a calibration curve generated from a standard of the pure metabolite.

Bioanalytical Method Development and Validation for Metabolites

The development and validation of bioanalytical methods are critical for the reliable quantification of drug metabolites like those of Capravirine in biological fluids. This process ensures the accuracy, precision, and reproducibility of the analytical data.

Development of Robust Extraction Procedures

The primary goal of an extraction procedure is to isolate the metabolites of interest from the complex biological matrix (e.g., plasma, urine) while removing interfering substances. Given that Capravirine metabolites range from oxygenated products to more polar glucuronide and sulfate conjugates, the extraction method must be robust and efficient for a wide range of polarities nih.gov.

Commonly used extraction techniques include:

Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. While effective, it can be less clean than other methods mdpi.com.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). The pH of the aqueous phase can be adjusted to optimize the extraction of acidic or basic metabolites.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method. It uses a solid sorbent to retain the analytes of interest, which are then washed to remove impurities and finally eluted with a suitable solvent. For the diverse metabolites of Capravirine, different SPE sorbents (e.g., reversed-phase C8 or C18, or mixed-mode) might be tested to achieve optimal recovery mdpi.com. The development of a multi-analyte method for various antiviral drugs has highlighted the challenges in finding a single extraction procedure that provides good recovery for compounds with a wide range of physicochemical properties mdpi.com.

Extraction MethodPrincipleAdvantagesDisadvantages
Protein Precipitation Protein denaturation and removal by organic solvent.Simple, fast, and inexpensive.Non-selective, may result in matrix effects.
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases.Good for removing non-soluble interferences, can be selective.Can be labor-intensive, requires volatile organic solvents.
Solid-Phase Extraction Analyte retention on a solid sorbent followed by elution.High selectivity, high recovery, cleaner extracts, amenable to automation.More expensive, method development can be complex.

Ensuring Analytical Specificity and Sensitivity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample nih.gov. For Capravirine metabolite C26/m2, the method must be able to distinguish it from the parent drug, other metabolites, and endogenous matrix components. This is typically achieved through a combination of chromatographic separation and the use of mass spectrometry, particularly with selected reaction monitoring (SRM) in targeted analyses, which provides a high degree of specificity mdpi.com.

Sensitivity refers to the lowest concentration of an analyte that can be reliably measured, defined by the lower limit of quantification (LLOQ) nih.gov. This is particularly important for drug metabolite studies, as metabolites can be present at very low concentrations. For instance, initial studies of Capravirine found that plasma radioactivity levels were extremely low in subjects who did not receive ritonavir (B1064), underscoring the need for highly sensitive analytical methods to detect and quantify the circulating metabolites nih.gov. Analytical sensitivity can be enhanced by optimizing the extraction procedure to concentrate the sample and by fine-tuning the mass spectrometer's settings. Validation studies demonstrate that different analytical tests can have significant variations in their sensitivity, especially at low analyte concentrations nih.gov.

Advanced Topics and Future Perspectives in Capravirine Metabolite C26/m2 Research

Computational Approaches to Metabolism Prediction and Pathway Modeling

Computational, or in silico, tools have become indispensable in modern drug metabolism research. These methods offer a rapid and cost-effective means to predict the metabolic fate of a drug candidate, helping to identify potential metabolites and the enzymes responsible for their formation.

In Silico Tools for Enzyme-Substrate Interactions

A variety of in silico tools are available to predict the interaction between a drug molecule, such as a capravirine (B1668280) metabolite, and metabolic enzymes. These tools can be broadly categorized as either ligand-based or structure-based.

Ligand-based methods utilize the chemical structure of a molecule to predict its metabolic properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate specific structural features with the likelihood of a molecule being a substrate for a particular enzyme.

Structure-based methods rely on the three-dimensional structure of the drug-metabolizing enzyme. Molecular docking simulations can predict the preferred binding orientation of a substrate within the enzyme's active site, providing insights into the potential sites of metabolism.

For capravirine and its metabolites, these tools can be applied to predict interactions with key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Given that capravirine is metabolized by CYP3A4, these models can help elucidate how its metabolites, including C26/m2, might interact with this and other CYP isoforms. medchemexpress.com

In Silico Tool CategoryDescriptionApplication to Capravirine Metabolite C26/m2
Ligand-based Predicts metabolic properties based on the chemical structure of the molecule.Can be used to estimate the likelihood of C26/m2 being a substrate or inhibitor of various metabolizing enzymes based on its structural features.
Structure-based Utilizes the 3D structure of the enzyme to predict substrate binding.Molecular docking can simulate the binding of C26/m2 to the active site of enzymes like CYP3A4 to predict potential metabolic transformations.

Molecular Dynamics Simulations for Binding Affinity

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of enzyme-substrate interactions compared to static docking models. By simulating the movement of atoms over time, MD can be used to:

Calculate binding free energies: This provides a quantitative measure of the affinity between a metabolite and an enzyme.

Analyze conformational changes: MD simulations can reveal how the binding of a metabolite may alter the structure of the enzyme, and vice-versa.

Identify key amino acid residues: These simulations can pinpoint the specific amino acids in the enzyme's active site that are crucial for substrate binding and catalysis.

In the context of this compound, MD simulations could be employed to study its interaction with CYP3A4 in atomic detail. This would provide valuable information on the stability of the metabolite-enzyme complex and the energetic favorability of different binding poses, ultimately helping to predict its metabolic fate with greater accuracy.

Role of Transporters in Metabolite Disposition

Identification of Efflux and Uptake Transporters

Both efflux and uptake transporters can influence the fate of drug metabolites.

Efflux transporters , such as P-glycoprotein (P-gp, also known as ABCB1), actively pump substrates out of cells. Many NNRTIs have been shown to be inhibitors of P-gp. nih.gov This can lead to drug-drug interactions when co-administered with other P-gp substrates.

Uptake transporters , such as organic anion transporters (OATs) and organic cation transporters (OCTs), facilitate the entry of substrates into cells, particularly in organs like the liver and kidneys, which are key sites of drug metabolism and excretion.

Identifying whether this compound is a substrate or inhibitor of these transporters is crucial for understanding its potential for accumulation in tissues and its route of elimination.

Transporter TypeFunctionRelevance to this compound
Efflux (e.g., P-gp) Pumps substrates out of cells, limiting absorption and tissue penetration.Determining if C26/m2 is a substrate or inhibitor of P-gp can help predict its oral bioavailability and potential for drug-drug interactions.
Uptake (e.g., OATs, OCTs) Facilitates substrate entry into cells, particularly in the liver and kidneys.Interaction with uptake transporters can influence the rate of hepatic and renal clearance of C26/m2.

In Vitro Assays for Transporter Substrate and Inhibitor Evaluation

A variety of in vitro assays are available to determine if a compound is a substrate or inhibitor of a specific transporter. These assays typically use cell lines that overexpress a particular transporter.

Substrate assays measure the transport of the test compound across a cell monolayer. For efflux transporters like P-gp, a bidirectional transport assay using cell lines like Caco-2 or MDCKII is common. An efflux ratio is calculated to determine if the compound is actively transported.

Inhibition assays assess the ability of the test compound to inhibit the transport of a known probe substrate for the transporter. A decrease in the transport of the probe substrate in the presence of the test compound indicates inhibition.

These in vitro assays are essential for experimentally confirming the predictions made by in silico models and for providing data to regulatory agencies regarding the potential for transporter-mediated drug-drug interactions.

Metabolite-Enzyme Binding and Allosteric Modulation Studies

Beyond simple substrate-enzyme interactions, it is important to consider more complex modes of interaction, such as the kinetics of binding and the potential for allosteric modulation.

The binding of a metabolite to an enzyme is not always a simple, rapid equilibrium. Slow-binding inhibition, for instance, is characterized by a time-dependent increase in inhibition, which can have significant pharmacological implications. Kinetic studies can elucidate the rates of association and dissociation of the metabolite-enzyme complex, providing a more complete picture of the interaction.

Allosteric modulation occurs when a molecule binds to a site on an enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity. Some NNRTIs are known to act as allosteric inhibitors of HIV-1 reverse transcriptase. nih.gov It is conceivable that metabolites of these drugs could also act as allosteric modulators of either their primary target or of drug-metabolizing enzymes. For example, a study on the NNRTI efavirenz revealed that its allosteric binding induces conformational changes in the enzyme, affecting its dynamics and substrate binding. nih.gov This provides a framework for investigating whether metabolites of capravirine could exert similar effects.

Investigating whether this compound can allosterically modulate the activity of CYP3A4 or other enzymes could reveal novel mechanisms of drug-drug interactions or unexpected pharmacological effects. Techniques such as enzyme kinetics assays in the presence of the metabolite and structural biology methods like X-ray crystallography or cryo-electron microscopy could be used to explore these possibilities.

Development of Novel Analytical Technologies for Metabolite Research

Information regarding the development of novel analytical technologies specifically for the detection and quantification of a metabolite named "C26/m2" is not available. General advancements in analytical chemistry, such as high-resolution mass spectrometry and advanced chromatographic techniques, are continuously improving the ability to identify and characterize drug metabolites. However, without a known chemical structure for "C26/m2," it is impossible to detail specific analytical methods that have been developed or would be suitable for its analysis.

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, is a powerful approach to gain a holistic understanding of drug metabolism. This approach allows researchers to connect the genetic and protein-level regulation of metabolic enzymes with the resulting metabolite profiles. However, a search of the scientific literature did not yield any studies that have applied a multi-omics approach to investigate the metabolism of capravirine with a specific focus on a metabolite identified as "C26/m2."

Transcriptomics and Proteomics in Metabolic Enzyme Regulation

Studies on the transcriptomic and proteomic regulation of enzymes involved in the metabolism of capravirine exist in a broader context. However, no research specifically links the expression of certain genes or the abundance of specific proteins to the formation of a metabolite designated as "C26/m2."

Q & A

Q. How to reconcile conflicting reports on Capravirine’s clinical potential (e.g., 2005 discontinuation vs. 2007 market projections)?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess trial heterogeneity (e.g., patient populations, endpoints). Cross-reference primary sources (e.g., Pfizer’s Phase IIb reports vs. industry forecasts ) and consult regulatory databases for discontinuation rationales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.